

# ENMD-2076 Tartrate for triple-negative breast cancer research

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                    |           |
|----------------------|--------------------|-----------|
| Compound Name:       | ENMD-2076 Tartrate |           |
| Cat. No.:            | B1671335           | Get Quote |

An In-Depth Technical Guide to **ENMD-2076 Tartrate** for Triple-Negative Breast Cancer Research

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Triple-negative breast cancer (TNBC) represents an aggressive subtype of breast cancer, accounting for 15-20% of all cases.[1] It is characterized by the absence of estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression.[1] This lack of well-defined molecular targets renders TNBC insensitive to hormonal therapies and HER2-targeted agents, leaving cytotoxic chemotherapy as the primary treatment modality.[1] Consequently, there is a critical unmet need for novel targeted therapies for this patient population.

ENMD-2076 is an orally bioavailable small-molecule inhibitor that targets multiple kinases implicated in tumor progression, including Aurora kinases and several pro-angiogenic receptor tyrosine kinases.[2][3] Its dual mechanism of action, targeting both cell proliferation and tumor angiogenesis, makes it a promising candidate for TNBC, a disease often characterized by a high mitotic index and a strong dependence on angiogenesis.[4] This guide provides a comprehensive overview of the preclinical and clinical research on ENMD-2076 in the context of TNBC.



#### **Core Mechanism of Action**

ENMD-2076 exerts its anti-tumor effects through the simultaneous inhibition of two critical cancer-promoting processes: aberrant cell division and angiogenesis.[3][5]

- Antiproliferative Activity via Aurora Kinase Inhibition: ENMD-2076 is a potent inhibitor of Aurora kinase A (Aur A), a serine/threonine kinase that plays a crucial role in mitotic progression.[6][7] Overexpression of Aur A is common in many cancers, including breast cancer, and is associated with poor prognosis.[8] By inhibiting Aur A, ENMD-2076 disrupts centrosome function and the formation of the bipolar mitotic spindle, leading to a G2/M cell cycle arrest and, ultimately, aneuploidy and apoptotic cell death (mitotic catastrophe).[8][9] The compound is more selective for Aurora A over Aurora B.[6][8]
- Antiangiogenic Activity via Tyrosine Kinase Inhibition: The drug also targets key receptor
  tyrosine kinases that drive angiogenesis, the formation of new blood vessels essential for
  tumor growth and metastasis.[10] These targets include Vascular Endothelial Growth Factor
  Receptors (VEGFRs), Fibroblast Growth Factor Receptors (FGFRs), and Platelet-Derived
  Growth Factor Receptor α (PDGFRα).[6][9] Inhibition of these pathways impedes the
  signaling cascades that lead to endothelial cell proliferation and migration, resulting in
  decreased microvessel density within the tumor.[2][11]

# Signaling Pathways and Experimental Workflow

The dual inhibitory action of ENMD-2076 on distinct but crucial signaling pathways is a key feature of its therapeutic potential.





Click to download full resolution via product page

Caption: Dual mechanism of ENMD-2076 targeting proliferation and angiogenesis.





Click to download full resolution via product page

Caption: Preclinical evaluation workflow for ENMD-2076 in TNBC models.

#### **Preclinical Data**

ENMD-2076 has demonstrated significant antitumor activity in a range of preclinical TNBC models.

# **In Vitro Activity**

Studies using a panel of breast cancer cell lines revealed that TNBC cells are particularly sensitive to ENMD-2076.[8][12] The antiproliferative effects were associated with a G2/M cell



cycle arrest and the induction of caspase-dependent apoptosis.[4][8]

| Table 1: In Vitro Efficacy of ENMD-2076 in TNBC Cell Lines                                                        |                  |
|-------------------------------------------------------------------------------------------------------------------|------------------|
| Cell Lines                                                                                                        | IC50 Values (μM) |
| TNBC Subtype Average                                                                                              | 1.4              |
| ER+ Subtype Average                                                                                               | 6.5              |
| HER2+ Subtype Average                                                                                             | 8.3              |
| Specific TNBC Lines                                                                                               |                  |
| MDA-MB-468                                                                                                        | < 1.0            |
| MDA-MB-231                                                                                                        | < 1.0            |
| Data compiled from studies showing TNBC cell lines had a significantly lower average IC50 than other subtypes.[8] |                  |

# **In Vivo Activity**

The efficacy of ENMD-2076 was confirmed in vivo using both cell line-derived and patient-derived xenograft (PDX) models of TNBC.[6][9][12] Oral administration of the drug resulted in significant tumor growth inhibition.[9]



| Table 2: In Vivo Efficacy of ENMD-2076 in TNBC Xenograft Models                       |                                      |
|---------------------------------------------------------------------------------------|--------------------------------------|
| Model                                                                                 | Tumor Growth Inhibition (TGI)        |
| Cell Line Xenografts                                                                  |                                      |
| MDA-MB-468                                                                            | Statistically Significant (p < 0.01) |
| MDA-MB-231                                                                            | Statistically Significant (p < 0.05) |
| Patient-Derived Xenografts (PDX)                                                      |                                      |
| CU_TNBC_002                                                                           | 71.3% (p < 0.0001)                   |
| CU_TNBC_005                                                                           | 66.1% (p < 0.001)                    |
| CU_TNBC_004 (Resistant)                                                               | 37.0% (p > 0.05)                     |
| Data from cell line xenografts[8] and PDX models treated with 200 mg/kg daily.[9][13] |                                      |

# **Biomarkers of Response and Resistance**

Preclinical studies have identified potential biomarkers to predict sensitivity to ENMD-2076.

- Sensitivity: Increased expression of p53 and p73, even in the context of a p53 mutation,
   correlated with sensitivity and induction of apoptosis.[6][8][14]
- Resistance: Models exhibiting intrinsic or acquired resistance were associated with a
  senescent phenotype rather than apoptosis.[6][14] A switch in TNBC subtype from luminal
  androgen receptor to basal-like was also observed at the time of acquired resistance.[14]

## **Clinical Research in TNBC**

A Phase II, single-arm clinical trial (NCT01639248) evaluated the efficacy and safety of single-agent ENMD-2076 in patients with pretreated, advanced, or metastatic TNBC.[11][15]



| Table 3: Phase II Clinical Trial Results for ENMD-2076 in TNBC (N=41) |                                         |
|-----------------------------------------------------------------------|-----------------------------------------|
| Primary Endpoint                                                      |                                         |
| 6-Month Clinical Benefit Rate (CBR)                                   | 16.7%                                   |
| Secondary Endpoints                                                   |                                         |
| 4-Month Clinical Benefit Rate (CBR)                                   | 27.8%                                   |
| Partial Responses                                                     | 2 patients                              |
| Average Duration of Benefit                                           | 6.5 cycles                              |
| Dosing Regimen                                                        | 250 mg orally, once daily               |
| Common Adverse Events                                                 | Hypertension, fatigue, diarrhea, nausea |
| Data from the NCT01639248 trial.[2][11]                               |                                         |

The study concluded that single-agent ENMD-2076 resulted in durable clinical activity in a subset of heavily pretreated patients with metastatic TNBC.[2][11] Pharmacodynamic analyses of tumor biopsies confirmed on-target activity, showing a decrease in cellular proliferation and microvessel density.[11]

# **Pharmacokinetic Profile**

Phase I studies in patients with advanced solid tumors established the pharmacokinetic profile of ENMD-2076.[16][17]



| Table 4: Pharmacokinetics of ENMD-2076            |                                            |
|---------------------------------------------------|--------------------------------------------|
| Parameter                                         | Value                                      |
| Absorption (Tmax)                                 | 3 - 7.8 hours                              |
| Half-life (t1/2)                                  | 27.3 - 38.3 hours (single dose)            |
| Exposure                                          | Dose proportional                          |
| Recommended Phase 2 Dose                          | 160 mg/m² (in initial solid tumor studies) |
| Data from Phase I solid tumor trials.[16][17][18] |                                            |

# **Experimental Protocols**

Detailed methodologies are crucial for the replication and extension of research findings.

# **Cell Proliferation Assay (Sulforhodamine B - SRB)**

- Cell Plating: Seed 500-5,000 cells per well in 96-well plates and allow them to adhere overnight.
- Drug Treatment: Expose cells to a range of ENMD-2076 concentrations for 96 hours.
- Fixation: Gently add cold trichloroacetic acid (TCA) to fix the cells for 1 hour at 4°C.
- Staining: Wash plates with water and stain with 0.4% SRB solution in 1% acetic acid for 30 minutes.
- Destaining & Solubilization: Wash with 1% acetic acid to remove unbound dye. Air dry and solubilize the bound dye with 10 mM Tris base.
- Measurement: Read the optical density at 510 nm. Calculate the 50% inhibitory concentration (IC50).[5]

# **Apoptosis Assay (Caspase 3/7 Activity)**

• Cell Culture: Plate cells in 96-well plates and treat with ENMD-2076 as described above.



- Reagent Addition: Add a luminogenic substrate for caspase-3 and caspase-7 (e.g., Caspase-Glo® 3/7).
- Incubation: Incubate at room temperature for 1-2 hours to allow for cell lysis and substrate cleavage.
- Measurement: Measure luminescence using a plate reader. An increase in luminescence indicates higher caspase activity and apoptosis.[4]

# In Vivo Patient-Derived Xenograft (PDX) Study

- Model Establishment: Implant tumor fragments from TNBC patients subcutaneously into 5- to 6-week-old female athymic nude mice.[9]
- Tumor Growth: Allow tumors to grow to a specified volume (e.g., 150-200 mm<sup>3</sup>).
- Randomization & Treatment: Randomize mice into vehicle control and treatment groups.
   Prepare ENMD-2076 tartrate as a 40 mg/mL stock in water.[9][13] Administer ENMD-2076 (e.g., 200 mg/kg) or vehicle daily via oral gavage.[9]
- Monitoring: Measure tumor volume with calipers twice weekly and monitor animal body weight.
- Endpoint Analysis: At the end of the study, harvest tumors for pharmacodynamic analysis (e.g., IHC, Western blot).[14]

## Immunohistochemistry (IHC)

- Tissue Preparation: Fix harvested tumor tissue in formalin and embed in paraffin.
- Sectioning: Cut 4-5 μm sections and mount on slides.
- Antigen Retrieval: Deparaffinize sections and perform heat-induced epitope retrieval.
- Staining: Block endogenous peroxidase and non-specific binding. Incubate with primary antibodies (e.g., anti-phospho-Aurora A, anti-phospho-Histone H3).



- Detection: Apply a secondary antibody conjugated to an enzyme (e.g., HRP) and a chromogenic substrate.
- Analysis: Counterstain with hematoxylin, dehydrate, and mount. Analyze slides under a microscope to quantify protein expression.[4]

#### Conclusion

**ENMD-2076 tartrate** is a multi-targeted kinase inhibitor with robust preclinical activity against triple-negative breast cancer models, which has translated to durable clinical benefit in a subset of patients with advanced disease. Its dual action against both cell proliferation via Aurora A inhibition and tumor angiogenesis provides a strong rationale for its development in TNBC. Future research should focus on validating biomarkers like p53 and p73 expression to identify patient populations most likely to respond.[14] Furthermore, the distinct mechanism of ENMD-2076 makes it an excellent candidate for combination strategies with chemotherapy or other targeted agents to overcome resistance and improve outcomes for patients with this challenging disease.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Small molecule agents for triple negative breast cancer: Current status and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A phase II clinical trial of the Aurora and angiogenic kinase inhibitor ENMD-2076 for previously treated, advanced, or metastatic triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ENMD-2076 is an orally active kinase inhibitor with antiangiogenic and antiproliferative mechanisms of action PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]

## Foundational & Exploratory





- 6. Efficacy and Molecular Mechanisms of Differentiated Response to the Aurora and Angiogenic Kinase Inhibitor ENMD-2076 in Preclinical Models of p53-Mutated Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aurora kinases signaling in cancer: from molecular perception to targeted therapies PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Frontiers | Efficacy and Molecular Mechanisms of Differentiated Response to the Aurora and Angiogenic Kinase Inhibitor ENMD-2076 in Preclinical Models of p53-Mutated Triple-Negative Breast Cancer [frontiersin.org]
- 10. Angiogenesis in Breast Cancer: A Review | Asian Pacific Journal of Cancer Biology [waocp.com]
- 11. A phase II clinical trial of the Aurora and angiogenic kinase inhibitor ENMD-2076 for previously treated, advanced, or metastatic triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. EntreMed Announces Publication Of Preclinical Results For ENMD-2076 In Triplenegative Breast Cancer [prnewswire.com]
- 13. researchgate.net [researchgate.net]
- 14. Efficacy and Molecular Mechanisms of Differentiated Response to the Aurora and Angiogenic Kinase Inhibitor ENMD-2076 in Preclinical Models of p53-Mutated Triple-Negative Breast Cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. Phase I safety, pharmacokinetic, and pharmacodynamic study of ENMD-2076, a novel angiogenic and Aurora kinase inhibitor, in patients with advanced solid tumors PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Phase I Safety, Pharmacokinetic, and Pharmacodynamic Study of ENMD-2076, a Novel Angiogenic and Aurora Kinase Inhibitor, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [ENMD-2076 Tartrate for triple-negative breast cancer research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1671335#enmd-2076-tartrate-for-triple-negativebreast-cancer-research]

#### **Disclaimer & Data Validity:**



The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com